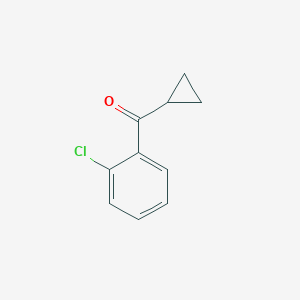

2-Chlorophenyl cyclopropyl ketone

描述

Structure

3D Structure

属性

IUPAC Name |

(2-chlorophenyl)-cyclopropylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClO/c11-9-4-2-1-3-8(9)10(12)7-5-6-7/h1-4,7H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWKXWPJBKVZFRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642499 | |

| Record name | (2-Chlorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149914-81-8 | |

| Record name | (2-Chlorophenyl)(cyclopropyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

synthesis of 2-Chlorophenyl cyclopropyl ketone from o-chlorobenzonitrile

An In-depth Technical Guide to the Synthesis of 2-Chlorophenyl cyclopropyl ketone from o-Chlorobenzonitrile

Introduction

2-Chlorophenyl cyclopropyl ketone is a significant chemical intermediate, primarily recognized for its role as a precursor in the synthesis of various pharmacologically active compounds.[1][2] Its molecular structure, featuring a cyclopropyl ring attached to a carbonyl group which is bonded to a 2-chlorophenyl moiety, makes it a versatile building block. The synthesis of this ketone is a critical process for researchers in medicinal chemistry and drug development.

This guide provides a comprehensive overview of a robust and widely utilized method for synthesizing 2-Chlorophenyl cyclopropyl ketone: the Grignard reaction between o-chlorobenzonitrile and a cyclopropylmagnesium halide.[3][4] We will delve into the underlying reaction mechanisms, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and high-yield synthesis.

Pillar 1: The Scientific Foundation - Reaction Mechanism and Stoichiometry

The conversion of o-chlorobenzonitrile to 2-Chlorophenyl cyclopropyl ketone is fundamentally a two-stage process: the nucleophilic addition of a Grignard reagent to the nitrile, followed by the hydrolysis of the resulting intermediate.[5][6] Understanding the causality behind each step is paramount for experimental success.

Stage I: Formation of the Grignard Reagent (Cyclopropylmagnesium Bromide)

The journey begins with the preparation of the key nucleophile, cyclopropylmagnesium bromide. This is achieved by reacting cyclopropyl bromide with magnesium metal turnings in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.[7][8]

-

Mechanism: The reaction involves the insertion of magnesium into the carbon-bromine bond.[8] This process is complex, potentially involving radical intermediates, but the outcome is the formation of a highly polar organometallic bond (C-Mg). This polarization inverts the charge of the cyclopropyl carbon, transforming it from an electrophilic site in cyclopropyl bromide to a potent nucleophilic carbanion in the Grignard reagent.[9][10]

-

Causality of Experimental Choices:

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will readily react with any protic source, such as water, which would quench the reagent and halt the synthesis.[10] Therefore, all glassware must be rigorously dried (e.g., flame-dried under vacuum) and anhydrous solvents must be used.

-

Ether Solvent: Ethereal solvents like THF are crucial as they coordinate with the magnesium center, stabilizing the Grignard reagent in solution and preventing its precipitation.[8]

-

Initiation: The reaction can sometimes be slow to start. A small crystal of iodine is often added to activate the magnesium surface by etching away the passivating oxide layer.[7][11]

-

Stage II: Nucleophilic Addition to o-Chlorobenzonitrile and Hydrolysis

Once formed, the cyclopropylmagnesium bromide is reacted with o-chlorobenzonitrile.

-

Mechanism: The nucleophilic cyclopropyl carbanion attacks the electrophilic carbon atom of the nitrile group (C≡N).[5][9] This breaks one of the pi-bonds of the triple bond, forming a new carbon-carbon bond and yielding a magnesium salt of a ketimine intermediate.[5][6] This intermediate is stable and does not react further with another equivalent of the Grignard reagent.

-

Hydrolysis: The synthesis is completed by an acidic workup. The addition of aqueous acid hydrolyzes the ketimine.[3][5] This multi-step process involves protonation of the imine nitrogen, nucleophilic attack by water on the iminium carbon, a series of proton transfers, and finally, the elimination of ammonia to yield the desired 2-Chlorophenyl cyclopropyl ketone.[5][9]

The overall reaction workflow is visualized below.

Caption: Overall workflow for the synthesis of 2-Chlorophenyl cyclopropyl ketone.

Pillar 2: A Validated Experimental Protocol

This protocol outlines a reliable method for the synthesis, emphasizing safety and control over reaction parameters.

Materials and Reagents

| Reagent/Material | Molecular Wt. ( g/mol ) | Molar Eq. | Typical Amount | Notes |

| Magnesium Turnings | 24.31 | 1.2 | 2.9 g | |

| Iodine | 253.81 | Catalytic | 1 small crystal | Activator |

| Cyclopropyl Bromide | 120.98 | 1.1 | 13.3 g (9.4 mL) | Handle in a fume hood |

| Anhydrous THF | 72.11 | - | 150 mL | Solvent |

| o-Chlorobenzonitrile | 137.57 | 1.0 | 13.8 g | |

| 3M Hydrochloric Acid | 36.46 | - | ~100 mL | For workup |

| Diethyl Ether | 74.12 | - | ~150 mL | For extraction |

| Sat. Sodium Bicarbonate | 84.01 | - | ~50 mL | For washing |

| Brine | - | - | ~50 mL | For washing |

| Anhydrous MgSO₄ | 120.37 | - | As needed | Drying agent |

Step-by-Step Methodology

Part A: Preparation of Cyclopropylmagnesium Bromide

-

Setup: Assemble a 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and allow it to cool to room temperature under a stream of dry nitrogen or argon.

-

Charging the Flask: Place the magnesium turnings (1.2 eq.) and a single crystal of iodine into the flask.

-

Initiation: In the dropping funnel, prepare a solution of cyclopropyl bromide (1.1 eq.) in 50 mL of anhydrous THF. Add approximately 5-10 mL of this solution to the magnesium turnings. The reaction is initiated when the brown color of the iodine disappears and gentle bubbling or refluxing of the solvent is observed. Gentle warming with a heat gun may be necessary if the reaction does not start.[7]

-

Formation: Once initiated, add the remaining cyclopropyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. After the addition is complete, stir the resulting greyish solution at room temperature for an additional 60 minutes to ensure complete formation of the Grignard reagent.[7]

Part B: Synthesis and Purification of 2-Chlorophenyl cyclopropyl ketone

-

Reaction: In a separate flame-dried 500 mL flask, dissolve o-chlorobenzonitrile (1.0 eq.) in 100 mL of anhydrous THF. Cool this solution to 0 °C in an ice bath.

-

Addition: Slowly add the freshly prepared cyclopropylmagnesium bromide solution to the cooled nitrile solution via cannula or dropping funnel over 30-45 minutes, maintaining the temperature below 10 °C.

-

Reaction Completion: After the addition is complete, allow the mixture to warm to room temperature and stir for 3-4 hours, or until the reaction is deemed complete by Thin-Layer Chromatography (TLC) analysis.

-

Quenching (Workup): Cool the reaction mixture back down to 0 °C in an ice bath. Very slowly and carefully, add 100 mL of 3M HCl solution dropwise to quench the reaction. This process is exothermic and will produce gas; ensure adequate ventilation and controlled addition.[12]

-

Hydrolysis: Heat the quenched mixture to reflux for 1-2 hours to ensure the complete hydrolysis of the imine intermediate to the ketone.[12]

-

Extraction: After cooling to room temperature, transfer the mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of diethyl ether.

-

Washing: Combine the organic layers and wash sequentially with 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid) and 50 mL of brine (to remove bulk water).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation to yield 2-Chlorophenyl cyclopropyl ketone as a pale yellow oil.[12]

Key Mechanistic Steps Visualization

Caption: Core reaction mechanism showing reactants, intermediate, and final product.

Pillar 3: Trustworthiness through Data and Characterization

The successful synthesis of 2-Chlorophenyl cyclopropyl ketone should be validated through analytical data.

Expected Results & Characterization

-

Physical Appearance: Pale yellow oil.

-

Molecular Formula: C₁₂H₁₃ClO[13]

-

Molecular Weight: 208.68 g/mol [13]

-

Boiling Point: A high boiling point necessitates vacuum distillation for purification. A reported value is 96°C at 0.05 mmHg.[1]

-

Yield: While yields can vary, well-executed Grignard reactions of this type can achieve yields in the range of 70-90%. A Hungarian patent describes achieving a yield of 89.3%.[12]

-

Spectroscopic Analysis: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Conclusion

The Grignard-based is a powerful and efficient method for accessing this valuable chemical intermediate. Success hinges on a solid understanding of the underlying organometallic principles and meticulous attention to experimental detail, particularly the maintenance of anhydrous conditions. By following the validated protocol and understanding the causality behind each step, researchers can reliably produce this key building block for further application in pharmaceutical and chemical research.

References

- Buy 2-Chlorophenyl cyclopentyl ketone (EVT-1203602) | 6740-85-8 - EvitaChem. EvitaChem.

- Application Notes and Protocols: Reaction of Cyclopropylmagnesium Bromide with Ketones and Aldehydes. BenchChem.

- Addition of Grignard reagents to nitriles to give ketones (after hydrolysis). Master Organic Chemistry.

- CN102757455B - Preparation method of cyclopropylboronic acid. Google Patents.

- Grignard Attacks Nitrile to Form Ketone - Reaction and Mechanism. Leah4sci.com (YouTube).

- Grignard Reaction, Mechanism, Reagent and Cheat Sheet. Leah4sci.com.

- New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. PubMed.

- Grignard Reaction. Organic Chemistry Portal.

- The Grignard Reaction Mechanism. Chemistry Steps.

- What are the reaction mechanisms in the synthesis of ketamine and how does it work? Quora.

- Syntheses of Ketamine and Related Analogues: A Mini Review. Thieme Chemistry.

- HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone. Google Patents.

- 2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223. PubChem.

- 2-Chlorophenyl Cyclopentyl Ketone (CAS 6740-85-8). Cayman Chemical.

Sources

- 1. Buy 2-Chlorophenyl cyclopentyl ketone (EVT-1203602) | 6740-85-8 [evitachem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. quora.com [quora.com]

- 4. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Grignard Reaction [organic-chemistry.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. leah4sci.com [leah4sci.com]

- 9. m.youtube.com [m.youtube.com]

- 10. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]

- 11. CN102757455B - Preparation method of cyclopropylboronic acid - Google Patents [patents.google.com]

- 12. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone - Google Patents [patents.google.com]

- 13. 2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223 - PubChem [pubchem.ncbi.nlm.nih.gov]

2-Chlorophenyl cyclopropyl ketone CAS number and molecular formula

Introduction

2-Chlorophenyl cyclopropyl ketone is a synthetic organic compound featuring a cyclopropyl group and a 2-chlorophenyl substituent attached to a carbonyl carbon. This molecule belongs to the broader class of aryl cyclopropyl ketones, which are recognized for their unique chemical reactivity and significant potential as building blocks in organic synthesis and medicinal chemistry. The inherent ring strain of the cyclopropyl moiety, combined with the electronic influence of the aryl ketone, imparts these molecules with versatile reactivity, allowing for a range of chemical transformations.[1][2]

The cyclopropyl group is a valuable motif in drug discovery, known for its ability to introduce conformational rigidity and favorable metabolic properties into bioactive molecules.[3][4] Aryl cyclopropyl ketones, including the 2-chloro substituted variant, serve as key intermediates in the synthesis of more complex molecular architectures, particularly five-membered carbocycles, which are prevalent in numerous pharmaceuticals and natural products.[1] This guide provides a comprehensive overview of the synthesis, properties, reactivity, and applications of 2-Chlorophenyl cyclopropyl ketone, with a focus on its utility for researchers and professionals in drug development.

Physicochemical Properties

The fundamental properties of 2-Chlorophenyl cyclopropyl ketone are summarized in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Source |

| CAS Number | 149914-81-8 | [5] |

| Molecular Formula | C₁₀H₉ClO | [5] |

| Molecular Weight | 180.63 g/mol | [5] |

| IUPAC Name | (2-Chlorophenyl)(cyclopropyl)methanone | N/A |

| SMILES Code | O=C(C1=CC=CC=C1Cl)C2CC2 | [5] |

Synthesis of Aryl Cyclopropyl Ketones

The synthesis of aryl cyclopropyl ketones can be achieved through several established methods in organic chemistry. A prevalent and robust method is the Corey-Chaykovsky reaction, which involves the cyclopropanation of an α,β-unsaturated ketone.[2]

General Synthetic Protocol: Corey-Chaykovsky Cyclopropanation

This protocol describes a general procedure for the synthesis of aryl cyclopropyl ketones from the corresponding chalcones (1-aryl-3-phenyl-2-propen-1-ones).

Materials:

-

Appropriate α,β-unsaturated ketone (enone)

-

Trimethylsulfoxonium iodide

-

Sodium hydride (NaH)

-

Anhydrous solvent (e.g., Dimethyl sulfoxide - DMSO, or Tetrahydrofuran - THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Methodology:

-

Ylide Formation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), suspend trimethylsulfoxonium iodide in the anhydrous solvent.

-

Add sodium hydride portion-wise to the suspension at room temperature. The mixture is typically stirred for 1-2 hours to allow for the formation of the sulfur ylide (dimethylsulfoxonium methylide).

-

Cyclopropanation: Dissolve the α,β-unsaturated ketone in the anhydrous solvent and add it dropwise to the ylide solution.

-

The reaction mixture is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired aryl cyclopropyl ketone.[2]

Chemical Reactivity and Mechanistic Insights

Aryl cyclopropyl ketones are valuable synthetic intermediates due to the unique reactivity of the strained cyclopropyl ring. They can undergo a variety of transformations, most notably ring-opening reactions, which can be initiated by acids, reducing agents, or transition metals.[2][6]

Acid-Catalyzed Ring-Opening

Under acidic conditions, the carbonyl oxygen is protonated, which activates the cyclopropane ring towards cleavage. The ring opens to form the most stable carbocation intermediate, which is subsequently trapped by a nucleophile. The regioselectivity of the ring-opening is governed by the electronic properties of the substituents on the cyclopropyl ring. For aryl cyclopropyl ketones, cleavage typically occurs at the bond that allows for the formation of the most stabilized carbocation.[6]

Photocatalytic [3+2] Cycloadditions

Aryl cyclopropyl ketones are excellent substrates for visible-light photoredox catalysis. This modern synthetic method allows for the formal [3+2] cycloaddition with alkenes and alkynes, providing access to highly substituted cyclopentanes and cyclopentenes.[1][7][8] The reaction is initiated by a one-electron reduction of the ketone to a radical anion, which then undergoes ring-opening to form a distonic radical anion. This intermediate can then engage in a stepwise cycloaddition with a suitable partner.[1][9]

A computational study on the reactivity of phenyl cyclopropyl ketones has shown that ortho-substituted derivatives, such as 2-chlorophenyl cyclopropyl ketone, can exhibit enhanced reactivity. This is attributed to a balance between moderate conjugation, which promotes the fragmentation of the cyclopropyl ring, and the pre-twisted nature of the ortho-substituted phenyl group, which facilitates the subsequent radical trapping step.[10]

Applications in Research and Drug Development

The cyclopropyl group is a highly sought-after motif in medicinal chemistry due to its unique steric and electronic properties. Its incorporation into drug candidates can lead to improvements in potency, metabolic stability, and other pharmacokinetic properties.[3][4]

While specific applications of 2-Chlorophenyl cyclopropyl ketone are not extensively documented in publicly available literature, its value lies in its potential as a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The methodologies described above, particularly the photocatalytic cycloadditions, enable the construction of densely functionalized cyclopentane rings, which are core structures in many therapeutic agents.[1][9]

The aryl cyclopropyl ketone moiety is a key component in the enantiocontrolled synthesis of these complex structures, highlighting the importance of compounds like 2-Chlorophenyl cyclopropyl ketone in modern drug discovery programs.[9]

Analytical Characterization

The characterization of 2-Chlorophenyl cyclopropyl ketone and related compounds relies on standard analytical techniques in organic chemistry.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, including the presence of the cyclopropyl and 2-chlorophenyl groups.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass and confirm the elemental composition. Gas chromatography-mass spectrometry (GC-MS) can be used for purity assessment and identification in complex mixtures.[11]

-

Chromatography: High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of the compound. Preparative HPLC can be used for its purification.[11]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.

-

Handling: Avoid inhalation, ingestion, and contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

Conclusion

2-Chlorophenyl cyclopropyl ketone is a valuable synthetic building block with significant potential in organic synthesis and medicinal chemistry. Its unique chemical structure, featuring a strained cyclopropyl ring and an electronically influential 2-chlorophenyl group, allows for a range of chemical transformations, most notably in the construction of complex carbocyclic frameworks. While specific applications of this compound are still emerging, its role as a versatile intermediate in the synthesis of novel molecules for drug discovery and other applications is clear. The continued development of synthetic methodologies, such as photocatalysis, will undoubtedly expand the utility of 2-Chlorophenyl cyclopropyl ketone and other aryl cyclopropyl ketones in the years to come.

References

-

Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity. National Institutes of Health. [Link]

-

New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. PubMed. [Link]

-

2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223. PubChem. [Link]

- Process for preparing o-chlorophenyl-cyclopentyl-ketone.

-

Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones. National Institutes of Health. [Link]

-

Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]

-

The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. [Link]

-

Nickel-Catalyzed Regioselective Reductive Ring Opening of Aryl Cyclopropyl Ketones with Alkyl Bromides. ACS Publications. [Link]

-

Palladium-catalyzed stereoselective ring-opening reaction of aryl cyclopropyl ketones. Royal Society of Chemistry. [Link]

-

Ketone, cyclopropyl methyl. Organic Syntheses. [Link]

-

[3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. National Institutes of Health. [Link]

-

[3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis. ACS Publications. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. docentes.fct.unl.pt [docentes.fct.unl.pt]

- 4. pubs.acs.org [pubs.acs.org]

- 5. 149914-81-8|2-Chlorophenyl cyclopropyl ketone|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. [3+2] Cycloadditions of Aryl Cyclopropyl Ketones by Visible Light Photocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Enantioselective Photocatalytic [3+2] Cycloadditions of Aryl Cyclopropyl Ketones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational Study of SmI2-Catalyzed Intermolecular Couplings of Cyclopropyl Ketones: Links between the Structure and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reaction Mechanism of 2-Chlorophenyl Cyclopropyl Ketone Formation

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

2-Chlorophenyl cyclopropyl ketone is a key synthetic intermediate, notably in the production of various pharmaceuticals. Its molecular architecture, featuring a halogenated aromatic ring coupled with a strained cyclopropyl moiety, presents both unique synthetic challenges and opportunities for further chemical elaboration. A thorough understanding of its formation is paramount for process optimization, impurity profiling, and the development of novel synthetic routes. This guide provides a detailed exploration of the predominant reaction mechanism for the synthesis of 2-Chlorophenyl cyclopropyl ketone, grounded in fundamental principles of organic chemistry and supported by practical, field-proven insights.

Core Synthesis Strategy: Friedel-Crafts Acylation

The most prevalent and industrially viable method for the synthesis of 2-Chlorophenyl cyclopropyl ketone is the Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride. This electrophilic aromatic substitution reaction is typically catalyzed by a strong Lewis acid, such as anhydrous aluminum chloride (AlCl₃).

Reaction Overview

Caption: Overall reaction for the Friedel-Crafts acylation of chlorobenzene.

Mechanistic Deep Dive: A Step-by-Step Analysis

The formation of 2-Chlorophenyl cyclopropyl ketone via Friedel-Crafts acylation proceeds through a well-established multi-step mechanism. Understanding the nuances of each step is critical for controlling the reaction's outcome.

Step 1: Generation of the Acylium Ion

The reaction is initiated by the activation of the acylating agent, cyclopropanecarbonyl chloride, by the Lewis acid catalyst, AlCl₃. The aluminum chloride coordinates to the chlorine atom of the acyl chloride, polarizing the carbon-chlorine bond and facilitating its cleavage. This results in the formation of a highly electrophilic and resonance-stabilized acylium ion.[1][2][3]

Caption: Formation of the cyclopropyl acylium ion.

The exceptional stability of the resulting cyclopropylmethyl-type carbocation is a crucial factor in this reaction.[4][5][6][7] This stability arises from the unique electronic structure of the cyclopropane ring, where the bent σ-bonds have significant p-character. These "banana bonds" can effectively overlap with the vacant p-orbital of the carbocation, delocalizing the positive charge in a phenomenon often referred to as "dancing resonance".[4][8][6] This inherent stability minimizes the likelihood of carbocation rearrangements, which are a common side reaction in Friedel-Crafts alkylations with longer-chain alkyl halides.[9] However, it is important to note that under certain conditions, rearrangement to cyclobutyl and homoallyl cations can occur.[10][11][12]

Step 2: Electrophilic Attack on the Aromatic Ring

The electron-rich π-system of the chlorobenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2]

The directing effect of the chlorine substituent on the benzene ring is a key determinant of the final product's regiochemistry. Although chlorine is an electron-withdrawing group via the inductive effect, it is an ortho-, para-director due to its ability to donate a lone pair of electrons into the aromatic ring through resonance.[13][14][15][16][17] This resonance stabilization is most effective when the positive charge of the arenium ion is located on the carbon atom bearing the chlorine, which occurs in the intermediates for ortho and para attack.

Caption: Electrophilic attack and formation of the arenium ion.

Step 3: Deprotonation and Regeneration of Aromaticity

In the final step, a weak base, typically the AlCl₄⁻ complex, abstracts a proton from the sp³-hybridized carbon of the arenium ion. This restores the aromaticity of the ring, yielding the 2-Chlorophenyl cyclopropyl ketone product and regenerating the AlCl₃ catalyst.[1]

Caption: Deprotonation to form the final product complex.

It is important to note that the ketone product, being a Lewis base, can form a complex with the AlCl₃ catalyst. Therefore, a stoichiometric amount of the Lewis acid is often required.[18] An aqueous workup is necessary to decompose this complex and isolate the final product.

Isomer Distribution: Ortho vs. Para

The Friedel-Crafts acylation of chlorobenzene yields a mixture of ortho and para isomers. The para isomer is generally the major product due to steric hindrance. The bulky acylium ion experiences less steric repulsion when attacking the para position compared to the more crowded ortho position adjacent to the chlorine atom. Studies on the benzoylation of chlorobenzene have shown a strong preference for the para product, with the ortho isomer being a minor component.

| Isomer | Typical Distribution (%) | Rationale |

| para-(4-Chlorophenyl cyclopropyl ketone) | Major Product | Less steric hindrance |

| ortho-(2-Chlorophenyl cyclopropyl ketone) | Minor Product | Increased steric hindrance |

| meta-(3-Chlorophenyl cyclopropyl ketone) | Trace/Not Observed | Electronic deactivation |

Experimental Protocol: A Practical Guide

The following protocol is a generalized procedure for the Friedel-Crafts acylation of chlorobenzene with cyclopropanecarbonyl chloride. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anhydrous Aluminum Chloride (AlCl₃) | 133.34 | 14.7 g | 0.11 |

| Chlorobenzene | 112.56 | 22.5 g (20.4 mL) | 0.20 |

| Cyclopropanecarbonyl Chloride | 104.54 | 10.5 g (9.6 mL) | 0.10 |

| Anhydrous Dichloromethane (DCM) | 84.93 | 200 mL | - |

| 1 M Hydrochloric Acid (HCl) | - | 50 mL | - |

| Saturated Sodium Bicarbonate (NaHCO₃) | - | 100 mL | - |

| Brine | - | 100 mL | - |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | q.s. | - |

Experimental Workflow

Caption: Step-by-step experimental workflow for the synthesis.

Step-by-Step Procedure

-

Reaction Setup: Assemble a dry 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: To the flask, add anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath. In the addition funnel, prepare a solution of cyclopropanecarbonyl chloride (10.5 g, 0.10 mol) and chlorobenzene (22.5 g, 0.20 mol) in 100 mL of anhydrous dichloromethane.

-

Reaction: Add the solution from the addition funnel to the cooled AlCl₃ suspension dropwise over 30-45 minutes, maintaining the internal temperature below 5°C. After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture into a beaker containing 150 g of crushed ice and 50 mL of 1 M HCl. Stir until all the solids have dissolved.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL). Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with 100 mL of saturated sodium bicarbonate solution and 100 mL of brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: Purify the crude product by vacuum distillation to obtain 2-Chlorophenyl cyclopropyl ketone.

Characterization of 2-Chlorophenyl Cyclopropyl Ketone

The identity and purity of the synthesized 2-Chlorophenyl cyclopropyl ketone can be confirmed using various spectroscopic techniques.

-

¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons (in the range of 7.0-7.5 ppm), the methine proton of the cyclopropyl group adjacent to the carbonyl (around 2.5-3.0 ppm), and the methylene protons of the cyclopropyl ring (in the range of 0.8-1.5 ppm).

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit a signal for the carbonyl carbon in the downfield region (typically >190 ppm), along with signals for the aromatic and cyclopropyl carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band for the carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Alternative Synthetic Routes

While Friedel-Crafts acylation is the most common method, other synthetic strategies have been reported.

-

Grignard Reaction: The reaction of 2-chlorobenzonitrile with a cyclopentylmagnesium bromide Grignard reagent, followed by hydrolysis, can yield 2-Chlorophenyl cyclopropyl ketone.[4][6]

-

From 2-Chlorobenzaldehyde: A novel synthesis has been developed from cyclopentanone p-toluenesulfonylhydrazone and 2-chlorobenzaldehyde.[4][5][6]

These alternative routes can be valuable in specific contexts, such as when starting materials for the Friedel-Crafts reaction are unavailable or when a different impurity profile is desired.

Conclusion

The formation of 2-Chlorophenyl cyclopropyl ketone via Friedel-Crafts acylation is a robust and well-understood reaction. A comprehensive grasp of the underlying mechanism, including the generation of the stable acylium ion, the directing effects of the chloro substituent, and the factors influencing isomer distribution, is essential for any scientist working with this important intermediate. By carefully controlling reaction conditions and employing appropriate analytical techniques for characterization, high yields of the desired product can be reliably obtained. This guide provides the foundational knowledge and practical insights necessary to successfully implement and optimize this key synthetic transformation.

References

-

Chemistry Stack Exchange. (2014). What is the reason for the exceptional stability of the cyclopropylmethyl carbocation?. [Link]

-

Allen. Although chlorine is an electron withdrawing group, yet it is ortho-, para- directing in electrophilic aromatic substitution reactions. Why?. [Link]

-

Quora. (2017). Although chlorine is an electron withdrawing group, it is ortho-para directing in an electrophilic aromatic substitution reaction. Why?. [Link]

-

brainly.com. (2024). [FREE] Although chlorine is an electron-withdrawing group, it is ortho-para-directing in electrophilic aromatic. [Link]

-

Reddit. (2018). Why is Cyclopropylmethyl Carbocation exceptionally stable ? : r/chemhelp. [Link]

-

Shaalaa.com. (2019). Although Chlorine is an Electron Withdrawing Group, Yet It is Ortho-, Para- Directing in Electrophilic Aromatic Substitution Reactions. Why? - Chemistry. [Link]

-

Chem Zipper. (2020). Why is cyclopropyl methyl carbocation exceptionally stable?. [Link]

-

PubMed. (2007). Cyclopropylmethyl/cyclobutyl rearrangements on surfaces: evidence for transient cation formation near O-covered Mo(110). [Link]

-

askIITians. (2025). Although chlorine is an electron withdrawing group, yet it is ortho, para-directing in electrophilic aromatic substitution reaction. Explain why it is so?. [Link]

-

Semantic Scholar. (2023). New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. [Link]

-

PubMed. (2023). New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit. [Link]

-

Journal of the American Chemical Society. (2007). Cyclopropylmethyl/Cyclobutyl Rearrangements on Surfaces: Evidence for Transient Cation Formation near O-Covered Mo(110). [Link]

-

BYJU'S. Friedel Crafts Acylation And Alkylation Reaction. [Link]

-

Patsnap Eureka. (2014). The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone. [Link]

-

JoVE. (2025). Video: Electrophilic Aromatic Substitution: Friedel–Crafts Acylation of Benzene. [Link]

-

Wikipedia. Friedel–Crafts reaction. [Link]

-

Journal of the American Chemical Society. (2024). Alkyl Cyclopropyl Ketones in Catalytic Formal [3 + 2] Cycloadditions: The Role of SmI2 Catalyst Stabilization. [Link]

-

YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. [Link]

-

International Journal of Advanced Chemistry Research. (2021). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. [Link]

-

Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]

-

Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. [Link]

-

YouTube. (2023). Friedel Crafts Acylation Reaction of Chlorobenzene | 2-Chloro acetophenone. [Link]

-

Journal of the Chemical Society C: Organic. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene. [Link]

-

Filo. (2024). Explain Fridal-craft's acylation reaction in chlorobenzene. [Link]

-

Vedantu. On reaction of chlorobenzene with acetyl chloride in class 12 chemistry CBSE. [Link]

-

ResearchGate. (2025). New materials used for the synthesis of 2‐chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit | Request PDF. [Link]

-

Patsnap Eureka. (2012). Preparation method of 1-(4-chlorphenyl)-2-cyclopropyl-1-acetone. [Link]

-

NIST WebBook. o-Chlorophenyl cyclopentyl ketone. [Link]

-

PubChem. 2-Chlorophenyl cyclopentyl ketone. [Link]

- Google Patents. HU185337B - Process for preparing o-chlorophenyl-cyclopentyl-ketone.

-

Organic Syntheses. Ketone, cyclopropyl methyl. [Link]

-

ResearchGate. Reaction mechanism for the cycloaddition of cyclopropyl ketones with terminal alkenes and alkynes.. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. Reactions of aryl cyclopropyl ketones. A new synthesis of aryl tetralones. [Link]

Sources

- 1. The Friedel-Crafts acylation of aromatic halogen derivatives. Part IV. The benzoylation of o-, m- and p-dichlorobenzenes - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 2. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 3. o-Chlorophenyl cyclopentyl ketone [webbook.nist.gov]

- 4. Buy 2-Chlorophenyl cyclopentyl ketone | 6740-85-8 [smolecule.com]

- 5. New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Buy 2-Chlorophenyl cyclopentyl ketone (EVT-1203602) | 6740-85-8 [evitachem.com]

- 7. researchgate.net [researchgate.net]

- 8. The preparation method of 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone - Eureka | Patsnap [eureka.patsnap.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. CN112299972A - Preparation method of high-purity esketamine hydrochloride ketone body - Google Patents [patents.google.com]

- 12. Sciencemadness Discussion Board - grignard reagent to o-Chlorophenyl cyclopentyl ketone - Powered by XMB 1.9.11 [sciencemadness.org]

- 13. The Friedel-Crafts acylation of aromatic halogen derivatives. Part III. The benzoylation of chlorobenzene - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. sci-hub.se [sci-hub.se]

- 18. pdf.benchchem.com [pdf.benchchem.com]

The Decisive Role of Grignard Reagents in the Synthesis of 2-Chlorophenyl Cyclopropyl Ketone: A Technical Guide

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern drug discovery and development, 2-Chlorophenyl cyclopropyl ketone emerges as a pivotal intermediate. Its unique structural architecture, featuring a strained cyclopropyl ring directly attached to a carbonyl group and a substituted phenyl ring, imparts desirable physicochemical properties to target molecules. This ketone is a crucial building block in the synthesis of various pharmacologically active compounds, where the cyclopropyl moiety can enhance metabolic stability, improve binding affinity, and modulate the overall conformational profile of the final drug candidate. This guide provides an in-depth technical exploration of the synthesis of 2-Chlorophenyl cyclopropyl ketone, with a primary focus on the versatile and powerful Grignard reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss critical optimization strategies. Furthermore, a comparative analysis with alternative synthetic routes, such as the Friedel-Crafts acylation, will be presented to offer a comprehensive perspective for researchers and drug development professionals.

The Core Transformation: Grignard Reagents in Action

The synthesis of 2-Chlorophenyl cyclopropyl ketone via the Grignard reaction can be strategically approached in two primary ways:

-

Route A: Reaction of a 2-chlorophenyl Grignard reagent (2-chlorophenylmagnesium halide) with a cyclopropyl electrophile (e.g., cyclopropanecarbonitrile or cyclopropanecarbonyl chloride).

-

Route B: Reaction of a cyclopropyl Grignard reagent (cyclopropylmagnesium halide) with a 2-chlorophenyl electrophile (e.g., 2-chlorobenzonitrile or 2-chlorobenzoyl chloride).[1]

The choice between these routes often hinges on the commercial availability, cost, and stability of the starting materials. For the purpose of this guide, we will focus on the reaction involving a Grignard reagent and a nitrile, as this approach effectively circumvents the common side reaction of over-addition leading to tertiary alcohols, which can be problematic when using more reactive electrophiles like acyl chlorides.[1][2][3]

Mechanistic Insights: The Nucleophilic Addition to a Nitrile

The reaction proceeds through the nucleophilic attack of the highly polarized carbon-magnesium bond of the Grignard reagent on the electrophilic carbon of the nitrile group. This initial addition forms a resonance-stabilized imine anion-magnesium salt complex.[4][5] This intermediate is stable and does not react further with another equivalent of the Grignard reagent. Subsequent acidic workup hydrolyzes the imine to the desired ketone.[2][4][5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]

- 3. organicchemistrytutor.com [organicchemistrytutor.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to the Norrish Type II Reaction in Cyclopropyl Ketones

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of the Norrish Type II reaction, with a specific focus on its unique and synthetically valuable manifestation in cyclopropyl ketones. We will delve into the core mechanistic principles, dissect the intricate factors governing its outcome, and present practical, field-tested insights for its application in complex chemical synthesis.

Introduction: The Allure of Photochemical Transformations

Photochemistry offers a powerful and often underutilized toolkit for the modern synthetic chemist. By harnessing the energy of light, we can access reactive intermediates and reaction pathways that are often inaccessible under thermal conditions. Among the cornerstone reactions in organic photochemistry is the Norrish Type II reaction, a process that transforms carbonyl compounds into valuable products through an intramolecular hydrogen abstraction. This guide will specifically illuminate the fascinating behavior of cyclopropyl ketones in this reaction, a class of compounds where inherent ring strain and unique electronic properties lead to predictable and powerful synthetic outcomes.

The Core Mechanism: A Tale of Two Pathways

The Norrish Type II reaction is a photochemical process initiated by the excitation of a ketone or aldehyde to its excited singlet state (S₁) via the absorption of UV light, typically in the n → π* transition. This is followed by efficient intersystem crossing (ISC) to the more stable triplet state (T₁).[1][2] The excited carbonyl then undergoes an intramolecular γ-hydrogen abstraction, forming a 1,4-biradical intermediate.[3][4] This biradical is the central player in the Norrish Type II reaction and its fate determines the final product distribution. It can follow one of two primary pathways:

-

Photoelimination (Cleavage): The 1,4-biradical can undergo cleavage of the α,β-carbon-carbon bond to yield an enol and an alkene. The enol subsequently tautomerizes to the corresponding ketone or aldehyde.[3]

-

Norrish-Yang Cyclization: Alternatively, the two radical centers of the 1,4-biradical can combine to form a new carbon-carbon bond, resulting in the formation of a cyclobutanol derivative.[1][5]

The competition between these two pathways is a key consideration in the synthetic application of this reaction.

Caption: General mechanism of the Norrish Type II reaction.

The Special Case of Cyclopropyl Ketones: A Strain-Driven Reaction

Cyclopropyl ketones are particularly well-suited substrates for the Norrish Type II reaction, often exhibiting high efficiency and selectivity. This enhanced reactivity is primarily attributed to two key factors:

-

Relief of Ring Strain: The cyclopropane ring possesses significant angle strain (approximately 27 kcal/mol).[3] The formation of the 1,4-biradical, and subsequent cleavage or cyclization pathways that involve the opening or rearrangement of the cyclopropyl ring, provides a potent thermodynamic driving force by releasing this inherent strain.

-

Enhanced Radical Stabilization: The γ-radical formed upon hydrogen abstraction from the cyclopropyl ring is stabilized. This stabilization contributes to a lower activation barrier for the initial hydrogen abstraction step.[3]

In many instances, the Norrish Type II reaction in cyclopropyl ketones leads to ring-opened products, making it a valuable tool for the synthesis of acyclic compounds with specific functional groups.

Navigating the Reaction Landscape: Factors Influencing the Outcome

The outcome of a Norrish Type II reaction, particularly the ratio of cleavage to cyclization products, is highly dependent on a variety of factors. A thorough understanding of these allows for the rational design of experiments to favor the desired product.

The Role of the Excited State: Singlet vs. Triplet Reactivity

While the triplet state is often the key player in Norrish Type II reactions, both the singlet and triplet excited states can participate.[2][6] Reactions proceeding from the singlet state are often stereospecific, while those from the longer-lived triplet state may exhibit lower stereoselectivity due to conformational equilibration of the biradical intermediate. The efficiency of intersystem crossing is therefore a critical parameter. For many ketones, ISC is rapid and efficient, making the triplet pathway dominant.[7]

Solvent Effects: More Than Just a Medium

The choice of solvent can have a profound impact on both the quantum yield and the product distribution of the Norrish Type II reaction. Polar solvents can enhance the quantum yields of photofragmentation.[8] This is often attributed to the solvation and stabilization of the 1,4-biradical intermediate, which can influence its lifetime and conformational preferences, thereby altering the ratio of cleavage to cyclization products.[2][8] For instance, in some systems, a nonpolar solvent like benzene may favor one diastereomer of a cyclobutanol product, while a polar solvent such as acetonitrile or methanol can lead to the preferential formation of the other diastereomer.[8]

Stereoelectronic and Conformational Control

The stereochemical outcome of the Norrish-Yang cyclization is dictated by the stereoelectronics of the ring closure of the 1,4-biradical. The conformation of this intermediate at the moment of cyclization determines the stereochemistry of the newly formed cyclobutanol. In conformationally restricted systems, such as those found in the total synthesis of natural products, the Norrish-Yang reaction can proceed with high diastereoselectivity.[5][9] The regioselectivity of the initial γ-hydrogen abstraction is also governed by conformational factors, with abstraction occurring from the C-H bond that can most readily approach the excited carbonyl oxygen.[5]

Competing Pathways: The Norrish Type I Cleavage

A significant competing photochemical process for ketones is the Norrish Type I reaction, which involves the homolytic cleavage of the α-carbon-carbon bond to form two radical intermediates.[4] For cyclopropyl ketones, this can lead to ring-opening and the formation of a 1,3-biradical, which can then recombine to form rearranged products.[10]

The competition between Norrish Type I and Type II pathways is influenced by the substitution pattern of the ketone. Radical-stabilizing groups at the β-position can favor the Type I pathway.[4] In cyclic ketones, the Norrish Type I reaction often proceeds from the triplet state.[7] Understanding the factors that favor one pathway over the other is crucial for achieving the desired synthetic outcome.

Caption: Competition between Norrish Type I and Type II pathways.

Practical Considerations and Experimental Protocols

The Photochemical Reactor: Harnessing the Power of Light

The choice of photochemical reactor and light source is critical for the success of these reactions. Common setups include:

-

Batch Reactors: These typically consist of an immersion well reactor made of quartz or Pyrex, into which a medium-pressure mercury lamp is placed. The reaction solution surrounds the lamp, which is cooled by a circulating fluid. This setup is suitable for small to medium-scale reactions.

-

Flow Reactors: For improved scalability, safety, and control, flow reactors are increasingly being used.[11] In a flow setup, the reactant solution is pumped through transparent tubing that is irradiated by a light source, often high-power LEDs. This allows for precise control over residence time and uniform irradiation.[11]

Light Sources:

-

Medium-Pressure Mercury Lamps: These provide broad-spectrum UV radiation and are a versatile choice for many photochemical reactions.

-

LEDs: Light-emitting diodes offer the advantage of emitting light in a narrow wavelength range, which can improve selectivity and reduce the formation of byproducts.[12]

Caption: A generalized experimental workflow for a Norrish Type II reaction.

A Generalized Experimental Protocol

The following provides a general procedure for a batch photochemical cyclization:

-

Reactant Preparation: A solution of the cyclopropyl ketone (typically 0.05-0.1 M) is prepared in a suitable deoxygenated solvent (e.g., benzene, acetonitrile, or acetone) in a quartz or Pyrex immersion well reactor.[12]

-

Degassing: To prevent quenching of the excited triplet state by oxygen, the solution must be thoroughly degassed. This is typically achieved by bubbling an inert gas, such as nitrogen or argon, through the solution for 15-30 minutes.[12]

-

Irradiation: The reaction mixture is irradiated using a medium-pressure mercury lamp (e.g., 400 W) housed in the immersion well. The lamp is cooled by circulating water to prevent thermal reactions.[12]

-

Monitoring: The progress of the reaction is monitored by suitable analytical techniques, such as thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.[13][14]

-

Work-up: Once the reaction is complete, the solvent is removed under reduced pressure.

-

Purification: The crude product is then purified, typically by column chromatography, to isolate the desired cyclobutanol or ring-opened product.[15]

Synthetic Applications in Complex Molecule Synthesis

The Norrish-Yang cyclization has emerged as a powerful tool in the total synthesis of complex natural products, enabling the construction of sterically hindered ring systems with high regio- and stereoselectivity.[5][16] Recent applications have demonstrated its utility in the synthesis of terpenoids, alkaloids, and antibiotics.[5][17] The ability to form intricate molecular architectures in a single, light-mediated step makes it an attractive strategy for streamlining synthetic routes and accessing novel chemical space.

For example, the Norrish-Yang reaction has been employed as a key step in the construction of the pentacyclic motif of phainanoids, where the reaction's outcome was controlled by the substrate's conformation.[18] In another instance, this reaction was used to forge a β-lactam ring, a key structural element in certain bioactive molecules.[5]

Quantitative Data: A Comparative Overview

The efficiency of the Norrish Type II reaction is quantified by its quantum yield (Φ), which is the ratio of the number of molecules undergoing a specific process to the number of photons absorbed. The following table provides a summary of representative quantum yields for the photoelimination and cyclization of some ketones.

| Ketone | Solvent | Φ (elimination) | Φ (cyclization) | Reference |

| Butyrophenone | Benzene | 0.37 | - | [8] |

| Butyrophenone | t-Butyl alcohol | 0.90 | - | [8] |

| Pentan-2-one | Gas Phase | ~0.22 | ~0.08 | [19] |

Note: This table is illustrative. Specific quantum yields are highly dependent on the substrate and reaction conditions.

Conclusion: A Bright Future for Photochemistry

The Norrish Type II reaction of cyclopropyl ketones stands as a testament to the power and elegance of photochemical methods in organic synthesis. By understanding the fundamental mechanistic principles and the subtle interplay of factors that govern its outcome, researchers can leverage this reaction to construct complex molecular architectures with high efficiency and selectivity. As light source technology continues to advance and our understanding of photochemical processes deepens, the Norrish Type II reaction and its variants will undoubtedly play an increasingly important role in the discovery and development of new medicines and materials.

References

-

Vapourtec. (2025, April 1). How Does a Photochemistry Flow Reactor Work? Vapourtec. [Link]

-

HepatoChem. (n.d.). Photochemical Reactor Setup - Photoreactor Setup and Design. HepatoChem. [Link]

-

Luo, P.-X., Yang, J.-X., Fu, S.-M., & Liu, B. (2025). Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Beilstein Journal of Organic Chemistry, 21, 2315–2333. [Link]

-

Pramanik, A., et al. (2022). A spectroscopic method for monitoring photochemical reactions in the gas phase. MethodsX, 9, 101844. [Link]

-

Oelgemöller, M. (n.d.). Photochemical Reactors. James Cook University. [Link]

-

MDPI. (2022). Application of Spectroscopy Techniques for Monitoring (Bio)Catalytic Processes in Continuously Operated Microreactor Systems. Processes, 10(7), 1383. [Link]

-

Techinstro. (n.d.). How to use Photochemical Reactor? Techinstro. [Link]

-

ResearchGate. (n.d.). a, The Norrish‐Yang photocyclization reaction. b, Photoinduced C−O bond... ResearchGate. [Link]

-

Barriault, L., & Denis, B. (2021). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Molecules, 26(11), 3295. [Link]

-

Marchetti, B., Karsili, T. N. V., & Ashfold, M. N. R. (2019). Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry. Physical Chemistry Chemical Physics, 21(26), 14313-14323. [Link]

-

van der Meer, M. et al. (2017). Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy. Chemical Communications, 53(93), 12541-12544. [Link]

-

Luo, P.-X., et al. (2025). Recent advances in Norrish-Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis. Beilstein Journal of Organic Chemistry, 21, 2315-2333. [Link]

-

van der Meer, M., et al. (2017). Online monitoring of a photocatalytic reaction by real-time high resolution FlowNMR spectroscopy. Chemical Communications, 53(93), 12541-12544. [Link]

-

Wang, Y., et al. (2024). Stereoselective Construction of the ABCDE Pentacyclic Motif of Phainanoids via Norrish–Yang Photocyclization Reaction. Organic Letters, 26(40), 8459–8463. [Link]

-

Birks, J. W. (1989). Photochemical Reaction Detection in HPLC. In Chemical Analysis (Vol. 104, pp. 115-144). John Wiley & Sons, Inc. [Link]

-

Shanghai 3S Technology. (2024, October 17). What is a photochemical reactor? Shanghai 3S Technology. [Link]

-

Glover, A. C., & Harrison, J. A. (2023). Structural causes of singlet/triplet preferences of Norrish Type II reactions in carbonyls. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Exploring Norrish Type I and Type II Reactions: An ab initio Mechanistic Study Highlighting Singlet-State Mediated Chemistry. ResearchGate. [Link]

-

MDPI. (2023). Microalgae as a Source of Photosensitizers: Analytical Strategies and Biomedical Use in Photodynamic Therapy. Marine Drugs, 21(9), 488. [Link]

-

Filo. (2025, November 18). Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton... Filo. [Link]

-

Filo. (2025, July 17). Given photochemical reaction A cyclic ketone with an adjacent cyclopropa... Filo. [Link]

-

Sci-Hub. (n.d.). High Diastereoselectivity in the Yang Photocyclization via Remote Hydrogen Abstraction Reaction. Sci-Hub. [Link]

-

Albini, A. (2021). Norrish' type I and II reactions and their role in the building of photochemical science. Frontiers in Chemistry, 9, 794228. [Link]

-

Bonet, J. J., et al. (2002). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. The Journal of Organic Chemistry, 67(22), 7796–7804. [Link]

-

Wikipedia. (n.d.). Norrish reaction. Wikipedia. [Link]

-

ResearchGate. (n.d.). (PDF) Photoreactions of Tricyclic α‐Cyclopropyl Ketones and Unsaturated Enones – Synthesis of Polyquinanes and Analogous Ring Systems. ResearchGate. [Link]

-

Moorthy, J. N., et al. (2005). Diastereomer-differentiating photochemistry of beta-arylbutyrophenones: Yang cyclization versus type II elimination. Journal of the American Chemical Society, 127(9), 3054-3062. [Link]

-

ResearchGate. (n.d.). Norrish Type II Photoreactivity of β-Anisylalkanophenones and Solvent Effects on Stereoselective Yang Cyclization. ResearchGate. [Link]

-

Organic Chemistry Portal. (n.d.). Diastereo- and Enantioselective Formal [3 + 2] Cycloaddition of Cyclopropyl Ketones and Alkenes via Ti-Catalyzed Radical Redox Relay. Organic Chemistry Portal. [Link]

-

Majhi, T. P., et al. (2021). Applications of Norrish type I and II reactions in the total synthesis of natural products: a review. Photochemical & Photobiological Sciences, 20(9), 1183-1215. [Link]

-

Bonet, J. J., et al. (2002). Regio- and Stereoselectivity of the Norrish–Yang Photocyclization of Dialkyl 1,2-Diketones: Solution versus Solid State Photochemistry of Two Polymorphs. The Journal of Organic Chemistry, 67(22), 7796-7804. [Link]

-

ChemRxiv. (2023). Photochemical Radical Ring-Opening Alkylation of Cyclopropanols with Katritzky Salts. ChemRxiv. [Link]

-

ResearchGate. (n.d.). Cyclization of Cyclopropyl Carbonyls and the Homo-Nazarov Reaction. ResearchGate. [Link]

-

Scribd. (n.d.). Photochemistry. Scribd. [Link]

-

Scribd. (n.d.). Photochemistry of Carbonyl Compounds. Scribd. [Link]

-

PubMed Central. (2021). Harnessing Photochemistry in Natural Product Synthesis: From Strategy to Applications. PubMed Central. [Link]

-

AZoLifeSciences. (2021, November 30). Insight into Photochemistry. AZoLifeSciences. [Link]

-

YouTube. (2022, January 27). Flow Photochemistry – Synthesis with Light and Technology. Fraunhofer IMM. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Give mechanism of Norrish Type II reaction. Explain why cyclopropyl keton.. [askfilo.com]

- 4. Norrish reaction - Wikipedia [en.wikipedia.org]

- 5. BJOC - Recent advances in Norrish–Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis [beilstein-journals.org]

- 6. Exploring Norrish type I and type II reactions: an ab initio mechanistic study highlighting singlet-state mediated chemistry - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. kvmwai.edu.in [kvmwai.edu.in]

- 8. researchgate.net [researchgate.net]

- 9. Diastereomer-differentiating photochemistry of beta-arylbutyrophenones: Yang cyclization versus type II elimination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Given photochemical reaction A cyclic ketone with an adjacent cyclopropa.. [askfilo.com]

- 11. vapourtec.com [vapourtec.com]

- 12. hepatochem.com [hepatochem.com]

- 13. A spectroscopic method for monitoring photochemical reactions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. Recent advances in Norrish-Yang cyclization and dicarbonyl photoredox reactions for natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. chemrxiv.org [chemrxiv.org]

2-Chlorophenyl cyclopropyl ketone as a precursor in ketamine synthesis

An In-Depth Technical Guide to the Role of Phenyl Cyclopentyl Ketone Derivatives in Ketamine Synthesis

Foreword: Navigating the Synthesis of Arylcyclohexylamines

This technical guide is intended for researchers, scientists, and drug development professionals engaged in the study of complex organic synthesis. The focus of this document is an in-depth exploration of the chemical pathways leading to the synthesis of ketamine, a crucial anesthetic agent and a compound of significant interest in contemporary pharmacology.[1][2] We will delve into the established role of 2-chlorophenyl cyclopentyl ketone as a pivotal precursor, dissecting the reaction mechanisms, and providing a framework for its conversion.

A critical point of clarification is warranted at the outset. While the topic specifies "2-Chlorophenyl cyclopropyl ketone," the overwhelmingly documented and historically significant synthetic routes to ketamine originate from its cyclopentyl analogue. The unique chemical reactivity of cyclopropyl ketones, governed by significant ring strain, leads them down different mechanistic pathways, typically involving ring-opening or rearrangement to five-membered systems, which are not directly congruent with the formation of ketamine's cyclohexanone core.[3][4] This guide will, therefore, focus on the validated cyclopentyl precursor pathway while also providing a theoretical discussion on the chemistry of cyclopropyl ketones to illuminate this important distinction.

Part 1: The Cornerstone Precursor: 2-Chlorophenyl Cyclopentyl Ketone

The journey to synthesizing ketamine often begins with the formation of 2-chlorophenyl cyclopentyl ketone. This intermediate is typically prepared via a Grignard reaction between 2-chlorobenzonitrile and cyclopentylmagnesium bromide.[5][6] Its properties are foundational to the subsequent transformations.

Physicochemical and Spectroscopic Data

A thorough understanding of the precursor's characteristics is essential for monitoring its synthesis and purity.

| Property | Value | Reference |

| IUPAC Name | (2-chlorophenyl)(cyclopentyl)methanone | [7] |

| Molecular Formula | C₁₂H₁₃ClO | [7] |

| Molecular Weight | 208.68 g/mol | [7] |

| Appearance | White crystalline solid (typical) | |

| ¹H-NMR (CDCl₃, 500 MHz) | δ (ppm): 1.53–1.96 (m, 8H, CH₂), 3.65 (p, 1H, CH), 7.28–7.40 (m, 4H, Ar-H) | [8] |

| ¹³C-NMR (CDCl₃, 125 MHz) | δ (ppm): 26.2, 30.0, 45.5, 127.0, 128.9, 130.0, 130.8, 132.0, 138.1, 203.5 (C=O) | [8] |

Part 2: The Classic Stevens Synthesis: A Mechanistic Deep Dive

The first reported synthesis of ketamine by Calvin Stevens at Parke-Davis in 1962 provides the fundamental blueprint for many subsequent methodologies.[5] This pathway hinges on a fascinating ring expansion of the cyclopentyl group into the cyclohexanone ring of the final product.

Core Reaction Sequence

The transformation from 2-chlorophenyl cyclopentyl ketone to ketamine is a multi-step process, each with a distinct and critical mechanistic underpinning.

-

α-Bromination : The ketone is first brominated at the α-position of the cyclopentyl ring. This reaction is typically acid-catalyzed and proceeds via an enol or enolate intermediate. The tertiary carbon is the site of bromination.[9]

-

Imination and Hydroxylation : The resulting α-bromo ketone reacts with methylamine. This step is twofold: the methylamine attacks the carbonyl carbon to form an imine, and concurrently, the bromine atom is displaced, often via an intermediate involving the formation of an α-hydroxy imine.[5][6]

-

Thermal Rearrangement : The crucial step is the thermal rearrangement of the α-hydroxy imine intermediate. When heated in a high-boiling solvent like decalin, a molecular rearrangement occurs, expanding the five-membered cyclopentyl ring into the six-membered cyclohexanone ring of ketamine.[5][9]

Visualizing the Stevens Pathway

The following workflow diagram illustrates the sequence of transformations in the classic Stevens synthesis.

Caption: Workflow of the classic Stevens synthesis of ketamine.

Experimental Protocol: Stevens Synthesis

This protocol is a composite representation for educational and illustrative purposes, adapted from published literature. All laboratory work must be conducted with strict adherence to institutional safety protocols and regulations.[10][11]

Step 1: α-Bromination of 2-Chlorophenyl Cyclopentyl Ketone

-

Dissolve 2-chlorophenyl cyclopentyl ketone (1.0 eq) in a suitable solvent such as carbon tetrachloride.

-

Add bromine (1.0 eq) dropwise to the solution at room temperature while stirring. The reaction progress can be monitored by the disappearance of the bromine color.

-

Upon completion, wash the reaction mixture with a sodium bisulfite solution to quench any remaining bromine, followed by a brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude α-bromo ketone.

Step 2: Formation of Ketamine

-

Dissolve the crude α-bromo ketone in a high-boiling, inert solvent such as decalin.

-

Add an excess of a solution of methylamine (e.g., 40% in water) to the mixture.

-

Heat the reaction mixture to reflux (approx. 170-190 °C) for several hours.[5]

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

After completion, cool the mixture and extract the product into an acidic aqueous solution (e.g., dilute HCl) to separate it from the non-basic organic components.

-

Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove impurities.

-

Basify the aqueous layer with a strong base (e.g., NaOH) to precipitate the ketamine free base.

-

Extract the free base into an organic solvent (e.g., dichloromethane), dry the organic layer, and concentrate to yield crude ketamine.

-

Further purification can be achieved by crystallization or conversion to a salt, such as ketamine hydrochloride.[12]

Part 3: Alternative Synthetic Routes and Mechanistic Variations

While the Stevens method is foundational, modern synthetic chemistry has evolved to develop alternative pathways that may offer improved yields, safety profiles, or milder reaction conditions.

Hydroxylation-Ring Expansion Rearrangement

A notable alternative involves an initial oxidation and rearrangement of 2-chlorophenyl cyclopentyl ketone to generate an α-hydroxy cyclohexanone intermediate.[13][14]

-

Oxidation/Rearrangement : The precursor is treated with an oxidizing agent in a solvent like ethanol. This step facilitates a unique hydroxylation and concomitant ring expansion to form 2-(2-chlorophenyl)-2-hydroxycyclohexanone.[13]

-

Sulfonylation : The hydroxyl group of this intermediate is then converted into a better leaving group, typically a mesylate, by reacting it with a sulfonylation reagent like methanesulfonyl chloride.

-

Amination : Finally, the mesylate is displaced by methylamine in an SN2 reaction to yield ketamine.[13]

Visualizing the Alternative Pathway

Caption: An alternative synthesis of ketamine via a hydroxylation-ring expansion.

Part 4: The Chemistry of Cyclopropyl Ketones: A Point of Distinction

To address the initial query, it is instructive to examine the chemistry of cyclopropyl ketones. The high degree of angle and torsional strain in the three-membered ring makes these compounds susceptible to ring-opening reactions, a behavior not observed with the more stable cyclopentyl ring.[3]

Cloke-Wilson Rearrangement

A classic reaction of cyclopropyl ketones is the Cloke-Wilson rearrangement. When heated, often in the presence of an acid or a nucleophile, the cyclopropane ring opens. If the ketone is first converted to an imine (by reaction with an amine), this rearrangement leads to the formation of a stable five-membered dihydropyrrole ring. This pathway is a powerful tool for synthesizing five-membered heterocycles but moves away from the six-membered ring structure of ketamine.[3]

This fundamental difference in reactivity underscores why 2-chlorophenyl cyclopentyl ketone is the documented precursor for ketamine's synthesis, as its five-membered ring is primed for expansion, whereas a cyclopropyl ring is predisposed to different modes of rearrangement.

Part 5: Analytical Validation and Safety Protocols

Self-Validating Systems: In-Process Controls

Throughout the synthesis, analytical techniques are indispensable for ensuring reaction completion, identifying intermediates, and assessing the purity of the final product.

| Technique | Application | Key Observables |

| TLC | Monitoring reaction progress | Disappearance of starting material spot, appearance of product spot. |

| GC-MS | Purity assessment and identification | Retention time and mass spectrum matching for intermediates and final product. |

| ¹H/¹³C NMR | Structural confirmation | Chemical shifts and coupling patterns consistent with expected structures.[8] |

| IR Spectroscopy | Functional group analysis | C=O stretch (ketone), N-H bend (amine), C-Cl stretch.[8] |

Mandatory Safety and Handling Protocols

Handling the chemicals involved in ketamine synthesis requires stringent safety measures.[10][11][15] All operations must be conducted in a well-ventilated fume hood by trained personnel wearing appropriate Personal Protective Equipment (PPE).

Safety Workflow

Caption: Essential safety workflow for handling synthesis reagents.

Conclusion

2-Chlorophenyl cyclopentyl ketone stands as a well-established and critical precursor in the synthesis of ketamine. Its transformation, particularly through the classic Stevens rearrangement, represents a cornerstone of arylcyclohexylamine chemistry. Understanding the mechanistic nuances of this pathway, as well as more modern alternatives, provides researchers with a robust framework for further investigation in this field. The distinct reactivity of cyclopropyl ketones, while a fascinating area of organic chemistry, follows different mechanistic routes that are not typically leveraged for the synthesis of ketamine's cyclohexanone core. A rigorous adherence to analytical validation and safety protocols remains paramount in all synthetic endeavors.

References

-

Title: Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles Source: Royal Society of Chemistry, 2023 URL: [Link]

-

Title: Synthesis of ketamine from a nontoxic procedure: a new and efficient route Source: Indian Academy of Sciences, 2020 URL: [Link]

-

Title: Synthesis method of ketamine, derivative and intermediate thereof Source: Patsnap, Eureka URL: [Link]

-

Title: Is Ketamine Made in a Lab? Source: The Recovery Village, 2023 URL: [Link]

-

Title: New materials used for the synthesis of 2-chlorophenyl cyclopentyl ketone seized from an illicit ketamine manufacturing unit Source: PubMed, 2023 URL: [Link]

-

Title: The Vinylcyclopropane-Cyclopentene Rearrangement Source: Organic Reactions URL: [Link]

-

Title: Synthesis of ketamine from a nontoxic procedure: a new and efficient route Source: Semantic Scholar, 2020 URL: [Link]

-

Title: Syntheses of Ketamine and Related Analogues: A Mini Review Source: Thieme Connect, 2017 URL: [Link]

-

Title: Synthesis of ketamine from a nontoxic procedure: a new and efficient route Source: SciSpace, 2020 URL: [Link]

-

Title: Synthesis of ketamine from a nontoxic procedure: a new and efficient route Source: ResearchGate, 2020 URL: [Link]

-

Title: Synthesis of ketamine from a nontoxic procedure: a new and efficient route Source: R Discovery, 2020 URL: [Link]

-

Title: PROCESS FOR PREPARATION OF SUBSTANTIALLY OPTICALLY PURE (R)- AND (S)- ENANTIOMERS OF KETAMINE AND ITS PHARMACEUTICAL ACCEPATABLE SALTS Source: Worldwidejournals.com, 2017 URL: [Link]

-

Title: Cooking Ketamine Safely at Home: A Beginner's Guide Source: Housing Innovations URL: [Link]

-

Title: Ketamine Source: SlideShare URL: [Link]

-

Title: Mechanism of the decarboxylative rearrangement of α-(carbonyl)cyclopropane carboxylic acids to 2-substituted-4,5-dihydrofurans Source: Arkat USA URL: [Link]

-

Title: What are the reaction mechanisms in the synthesis of ketamine and how does it work? Source: Quora, 2017 URL: [Link]

-

Title: Acid-catalyzed cyclization reactions. VI. Rearrangement of protonated cyclopropyl ketones to 1-oxacyclopent-1-enyl cations Source: Journal of the American Chemical Society, 1973 URL: [Link]

-

Title: Hazardous Materials information for AUP Source: Environmental Health & Safety, University of Nevada, Reno URL: [Link]

-

Title: Safety First: Essential Guidelines for Handling Research Reagents and Equipment Source: LinkedIn, 2024 URL: [Link]

-

Title: Process for (S)-Ketamine and (S)-Norketamine via Resolution Combined with Racemization Source: The Journal of Organic Chemistry, ACS Publications, 2020 URL: [Link]

-

Title: 2-Chlorophenyl cyclopentyl ketone Source: PubChem URL: [Link]

-

Title: Ketamine Source: Deranged Physiology, 2023 URL: [Link]

Sources

- 1. southernketamine.com [southernketamine.com]

- 2. derangedphysiology.com [derangedphysiology.com]

- 3. Cloke–Wilson rearrangement: a unique gateway to access five-membered heterocycles - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07410B [pubs.rsc.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 6. aerodrive.ccchwc.edu.hk [aerodrive.ccchwc.edu.hk]

- 7. 2-Chlorophenyl cyclopentyl ketone | C12H13ClO | CID 81223 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. ias.ac.in [ias.ac.in]

- 9. quora.com [quora.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]